2-(bromomethyl)-5-methoxybenzonitrile

Catalog No.
S6888224
CAS No.
76519-90-9
M.F
C9H8BrNO
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(bromomethyl)-5-methoxybenzonitrile

CAS Number

76519-90-9

Product Name

2-(bromomethyl)-5-methoxybenzonitrile

IUPAC Name

2-(bromomethyl)-5-methoxybenzonitrile

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3

InChI Key

WYJLXNZAQVSWQC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CBr)C#N

Canonical SMILES

COC1=CC(=C(C=C1)CBr)C#N

2-(Bromomethyl)-5-methoxybenzonitrile is an organic compound characterized by the presence of a bromomethyl group, a methoxy group, and a nitrile group attached to a benzene ring. Its molecular formula is C10H10BrNC_{10}H_{10}BrN, and it has a molecular weight of approximately 224.1 g/mol. The unique combination of these functional groups endows the compound with significant reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
  • Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This versatility in reactivity allows for diverse synthetic pathways and modifications of the compound.

The biological activity of 2-(bromomethyl)-5-methoxybenzonitrile has been explored in various studies. It exhibits potential fungicidal properties, making it relevant in agricultural applications. The compound's ability to interact with biological molecules through its reactive functional groups suggests that it may inhibit enzyme activities or disrupt protein functions, although specific mechanisms of action require further investigation .

The synthesis of 2-(bromomethyl)-5-methoxybenzonitrile typically involves the bromination of 5-methoxybenzonitrile. One common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures (around 80°C) for optimal yield and purity. This method can be scaled up for industrial production by optimizing reaction conditions and utilizing continuous flow reactors to enhance safety and efficiency .

Due to its reactivity and functional groups, 2-(bromomethyl)-5-methoxybenzonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its biological activity makes it a candidate for developing fungicides or other therapeutic agents.
  • Material Science: The compound can be used in the preparation of polymeric materials or as a building block for advanced materials.

Interaction studies involving 2-(bromomethyl)-5-methoxybenzonitrile focus on its reactivity with biological molecules. The bromomethyl group is particularly reactive towards nucleophiles, which can lead to the formation of covalent bonds with proteins or enzymes. This property is crucial for understanding its potential as a drug candidate or as an agrochemical agent. Further studies are needed to elucidate its specific interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 2-(bromomethyl)-5-methoxybenzonitrile, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
2-BromomethylbenzofuranContains a benzofuran ring instead of a benzene ringDifferent electronic properties due to the furan moiety
2-BromomethylindoleContains an indole ringImparts distinct reactivity and biological properties
5-MethoxybenzonitrileLacks the bromomethyl groupLess reactive in nucleophilic substitution reactions

Uniqueness: 2-(Bromomethyl)-5-methoxybenzonitrile is unique due to its combination of both bromomethyl and nitrile groups on the same benzene ring. This structural arrangement allows for a wide range of chemical modifications and applications across various fields, setting it apart from similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

224.97893 g/mol

Monoisotopic Mass

224.97893 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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